![molecular formula C15H20 B14406451 [3-(3-Methylcyclopent-1-en-1-yl)propyl]benzene CAS No. 87712-68-3](/img/structure/B14406451.png)
[3-(3-Methylcyclopent-1-en-1-yl)propyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(3-Methylcyclopent-1-en-1-yl)propyl]benzene is an organic compound characterized by a benzene ring attached to a propyl chain, which is further connected to a methylcyclopentene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3-(3-Methylcyclopent-1-en-1-yl)propyl]benzene typically involves the alkylation of benzene with a suitable alkyl halide. One common method is the Friedel-Crafts alkylation, where benzene reacts with 3-(3-methylcyclopent-1-en-1-yl)propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
[3-(3-Methylcyclopent-1-en-1-yl)propyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) can reduce the double bond in the cyclopentene ring.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated cyclopentane derivatives.
Substitution: Halogenated benzene derivatives.
Aplicaciones Científicas De Investigación
[3-(3-Methylcyclopent-1-en-1-yl)propyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of [3-(3-Methylcyclopent-1-en-1-yl)propyl]benzene depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- [3-(3-Methylcyclopent-1-en-1-yl)propyl]toluene
- [3-(3-Methylcyclopent-1-en-1-yl)propyl]ethylbenzene
- [3-(3-Methylcyclopent-1-en-1-yl)propyl]phenol
Uniqueness
[3-(3-Methylcyclopent-1-en-1-yl)propyl]benzene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of a benzene ring with a cyclopentene moiety provides a versatile platform for various chemical transformations and applications.
Propiedades
Número CAS |
87712-68-3 |
|---|---|
Fórmula molecular |
C15H20 |
Peso molecular |
200.32 g/mol |
Nombre IUPAC |
3-(3-methylcyclopenten-1-yl)propylbenzene |
InChI |
InChI=1S/C15H20/c1-13-10-11-15(12-13)9-5-8-14-6-3-2-4-7-14/h2-4,6-7,12-13H,5,8-11H2,1H3 |
Clave InChI |
FAKNEXGLMVTRKN-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(=C1)CCCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7,10-Dimethyl-7H-pyrimido[5,4-c]carbazole](/img/structure/B14406379.png)
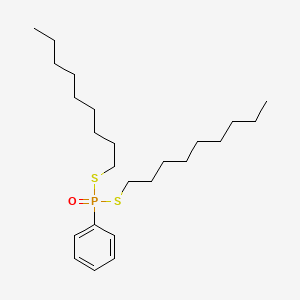
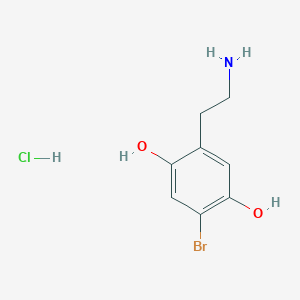
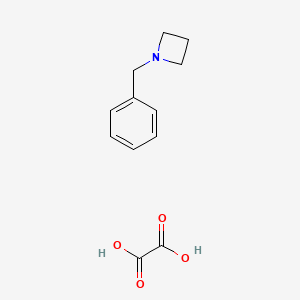
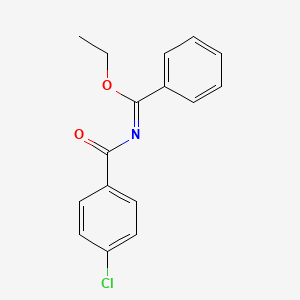
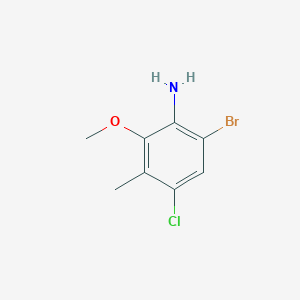

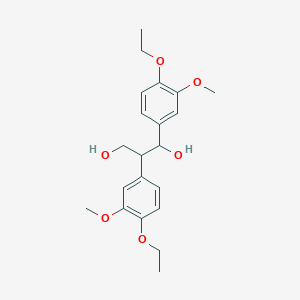
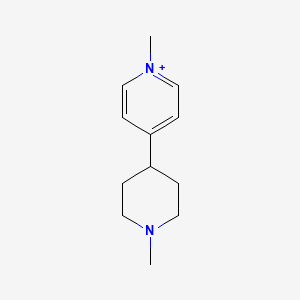
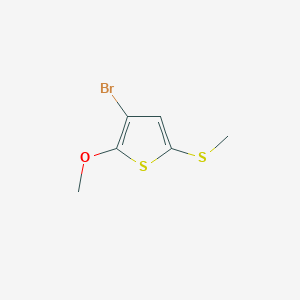
![1-(3,4-Dichlorophenyl)-3-[2-(methylamino)benzoyl]pyrrolidin-2-one](/img/structure/B14406444.png)
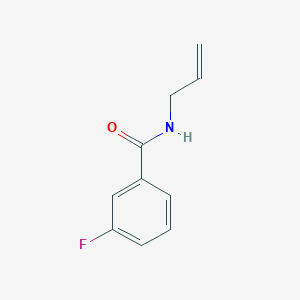

![3-[(1,3,4-Oxadiazol-2-yl)methyl]quinoxalin-2(1H)-one](/img/structure/B14406465.png)
